4-(Hydroxyamino)benzenesulfonamide
Overview
Description
4-(Hydroxyamino)benzenesulfonamide is an organic compound with the molecular formula C6H8N2O3S. It is a derivative of benzenesulfonamide, characterized by the presence of a hydroxyamino group attached to the benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Hydroxyamino)benzenesulfonamide typically involves the nitration of benzenesulfonamide followed by reduction. The nitration step introduces a nitro group to the benzene ring, which is subsequently reduced to a hydroxyamino group. Common reagents used in these steps include nitric acid for nitration and reducing agents such as tin(II) chloride or iron in the presence of hydrochloric acid for the reduction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to enhance yield and reduce production costs .
Chemical Reactions Analysis
Types of Reactions: 4-(Hydroxyamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The hydroxyamino group can be oxidized to a nitroso or nitro group under appropriate conditions.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzenesulfonamides.
Scientific Research Applications
4-(Hydroxyamino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase enzymes.
Materials Science: The compound is studied for its potential use in the development of new materials with specific electronic or optical properties.
Biology: It is used in biochemical studies to understand enzyme inhibition and protein interactions.
Mechanism of Action
The mechanism of action of 4-(Hydroxyamino)benzenesulfonamide involves its interaction with specific molecular targets, such as carbonic anhydrase enzymes. By inhibiting these enzymes, the compound can disrupt various physiological processes, leading to its potential therapeutic effects. The hydroxyamino group plays a crucial role in binding to the active site of the enzyme, thereby inhibiting its activity .
Comparison with Similar Compounds
Benzenesulfonamide: The parent compound, lacking the hydroxyamino group.
4-Aminobenzenesulfonamide: Similar structure but with an amino group instead of a hydroxyamino group.
4-Nitrobenzenesulfonamide: Contains a nitro group instead of a hydroxyamino group.
Uniqueness: 4-(Hydroxyamino)benzenesulfonamide is unique due to the presence of the hydroxyamino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
4-(hydroxyamino)benzenesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3S/c7-12(10,11)6-3-1-5(8-9)2-4-6/h1-4,8-9H,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLGHCFNZJKVXAE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NO)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10236570 | |
Record name | 4-Hydroxylaminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
877-67-8 | |
Record name | 4-Hydroxylaminobenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000877678 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC402275 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402275 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxylaminobenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10236570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-HYDROXYLAMINOBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U4V4XM89FC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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